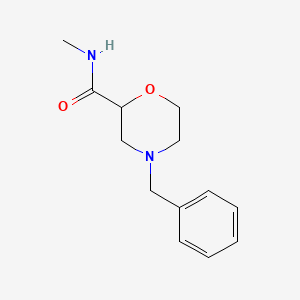

4-benzyl-N-methylmorpholine-2-carboxamide

Description

Structural Breakdown:

- Morpholine core : A six-membered heterocyclic ring containing one oxygen and one nitrogen atom.

- Benzyl substituent : A phenylmethyl group (-CH₂C₆H₅) at the 4-position of the morpholine ring.

- Carboxamide group : A -CONHCH₃ moiety at the 2-position, where the amide nitrogen is methylated.

The SMILES notation CNC(=O)C1COCCN1CC2=CC=CC=C2 encapsulates the connectivity, highlighting the methylcarboxamide (CNC(=O)), morpholine ring (C1COCCN1), and benzyl side chain (CC2=CC=CC=C2).

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for 4-benzyl-N-methylmorpholine-2-carboxamide remains limited, insights can be drawn from analogous morpholine derivatives. For example, studies on N-benzyl-N-(furan-2-ylmethyl)acetamide revealed hindered cis-trans rotational equilibria in solution, governed by steric and electronic factors. Computational models suggest that the benzyl group induces steric hindrance, stabilizing specific conformers where the benzyl substituent occupies equatorial positions relative to the morpholine ring.

Key Conformational Features:

- Morpholine ring puckering : The chair conformation is favored, minimizing torsional strain.

- Amide group orientation : The methylcarboxamide group adopts a planar geometry due to resonance stabilization.

- Benzyl group dynamics : Free rotation around the C-N bond is restricted, leading to distinct rotamers.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide critical insights into the compound’s structure:

The absence of exchangeable proton signals (e.g., NH) in D₂O-exchange experiments confirms N-methylation.

Infrared (IR) and Raman Spectroscopic Profiling

Key vibrational modes observed include:

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 234.1368 [M+H]⁺ , consistent with the molecular formula. Major fragments include:

Thermodynamic Properties and Phase Behavior

Experimental data on phase transitions are sparse, but computational predictions indicate:

- Melting point : ~143–144°C (analogous piperidine derivatives).

- Solubility : >35.1 µg/mL in aqueous buffers at pH 7.4.

- LogP : 0.8–0.9, suggesting moderate hydrophobicity.

The compound is stable under dry, room-temperature storage conditions but may hydrolyze under strong acidic or alkaline conditions due to the amide linkage.

Computational Chemistry Approaches to Molecular Modeling

Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level provide insights into electronic and geometric properties:

| Property | Value |

|---|---|

| HOMO-LUMO gap | 4.8 eV |

| Dipole moment | 3.2 Debye |

| Molecular electrostatic potential | Localized on the carbonyl oxygen. |

Conformational dynamics studies reveal two dominant rotamers differing by 8.3 kJ/mol in energy, with interconversion barriers of ~12 kJ/mol.

Propriétés

IUPAC Name |

4-benzyl-N-methylmorpholine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-13(16)12-10-15(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNALSHTYAZAZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601233448 | |

| Record name | N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135072-16-1 | |

| Record name | N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135072-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-methylmorpholine-2-carboxamide typically involves the reaction of morpholine derivatives with benzyl halides and methylating agents. One common method includes the following steps:

Formation of the Morpholine Ring: Starting with a suitable precursor, the morpholine ring is formed through cyclization reactions.

Benzylation: The morpholine derivative is then reacted with a benzyl halide (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl group.

Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production methods for 4-benzyl-N-methylmorpholine-2-carboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzyl-N-methylmorpholine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted morpholine derivatives.

Applications De Recherche Scientifique

1.1. α-Glucosidase Inhibition

One of the notable applications of 4-benzyl-N-methylmorpholine-2-carboxamide is its potential as an α-glucosidase inhibitor . The α-glucosidase enzyme plays a crucial role in carbohydrate digestion and glycemic control. Inhibition of this enzyme can be beneficial for managing conditions such as diabetes.

- Mechanism of Action : The compound interacts with the active site of the α-glucosidase enzyme, preventing the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial glucose levels.

- Experimental Findings : Studies have shown that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase, making them candidates for further development as antidiabetic agents.

1.2. Anticancer Properties

Research has indicated that 4-benzyl-N-methylmorpholine-2-carboxamide may possess anticancer properties. Its structural characteristics allow it to interact with various biological targets involved in cancer progression.

- Case Study : In vitro studies demonstrated that modifications to the morpholine ring can enhance the compound's effectiveness against specific cancer cell lines. For instance, derivatives were tested for antiproliferative activity, showing promising results against human cancer cells .

2.1. Enzyme Studies

The compound serves as a valuable biochemical probe for studying enzyme mechanisms and interactions.

- Application : It has been utilized in experiments to elucidate the structure-activity relationships (SAR) of morpholine-based inhibitors, providing insights into how structural modifications affect enzyme binding and activity.

2.2. Antimicrobial Activity

Research has also explored the antimicrobial properties of 4-benzyl-N-methylmorpholine-2-carboxamide.

- Findings : Preliminary studies indicate that this compound exhibits broad-spectrum antimicrobial activity, potentially inhibiting various bacterial strains and fungi .

3.1. Organic Synthesis

In industrial chemistry, 4-benzyl-N-methylmorpholine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.

- Role in Synthesis : Its unique chemical structure allows it to act as a building block for creating novel compounds with desired properties, which can be utilized in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 4-benzyl-N-methylmorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between 4-benzyl-N-methylmorpholine-2-carboxamide and related morpholine derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Structural Diversity: 4-Benzyl-N-methylmorpholine-2-carboxamide lacks sulfur-containing groups, unlike compounds 2k, 6a, and the benzothiophene derivative , which incorporate thioxo, thiazol, or sulfonyl moieties. These sulfur groups may enhance electronic interactions with biological targets (e.g., via hydrogen bonding or metal coordination) .

Synthetic Accessibility: Compounds 2k, 6a, and 6b were synthesized in high yields (80–95%) via reactions involving morpholin-4-yl-N-(het)aryl-2-thioxoacetamide intermediates.

Physicochemical Properties :

- The carboxylic acid in compound 2k improves aqueous solubility, whereas 4-benzyl-N-methylmorpholine-2-carboxamide’s lipophilicity may favor blood-brain barrier penetration.

- Halogenation (e.g., 4-chlorobenzyl in 6a ) typically enhances metabolic stability and target affinity but may increase toxicity risks.

Biological Implications :

- Thiazol-containing compounds like 6a and 6b are common in kinase inhibitors due to their ability to mimic ATP’s purine ring. The target compound’s lack of such motifs suggests divergent therapeutic applications.

- The sulfonyl group in the benzothiophene derivative could confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases).

Activité Biologique

4-benzyl-N-methylmorpholine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-benzyl-N-methylmorpholine-2-carboxamide features a morpholine ring substituted with a benzyl group and a carboxamide functional group. Its chemical formula is . The unique combination of substituents on the morpholine ring is believed to enhance its biological activity compared to other morpholine derivatives .

The biological activity of 4-benzyl-N-methylmorpholine-2-carboxamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects, including anti-inflammatory and anticancer properties .

Enzyme Inhibition

One of the most studied activities of 4-benzyl-N-methylmorpholine-2-carboxamide is its potential as an α-glucosidase inhibitor . This enzyme plays a vital role in carbohydrate metabolism, and its inhibition can slow down glucose absorption in the intestines, making it a target for diabetes management .

Table 1: α-Glucosidase Inhibition Data

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Acarbose (standard) | 58.8 ± 0.012 | |

| 4-benzyl-N-methylmorpholine-2-carboxamide | TBD | Proposed studies |

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of 4-benzyl-N-methylmorpholine-2-carboxamide in various biological assays. For instance, it has been evaluated alongside other morpholine derivatives for their α-glucosidase inhibitory potential.

Study Overview

In one study, a series of benzimidazolium salts incorporating N-methylmorpholine were synthesized and screened for their inhibitory activity against α-glucosidase. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to acarbose, suggesting enhanced potency .

Table 2: Comparative α-Glucosidase Inhibition of Related Compounds

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 5d | 15 ± 0.030 | |

| Compound 5f | 19 ± 0.060 | |

| Compound 5g | 25 ± 0.106 | |

| Compound 5h | 21 ± 0.070 |

These findings highlight the potential of morpholine derivatives, including 4-benzyl-N-methylmorpholine-2-carboxamide, as viable candidates for further development as antidiabetic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-benzyl-N-methylmorpholine-2-carboxamide, and how can purity be ensured?

- Methodology :

- Step 1 : Start with morpholine derivatives (e.g., 4-benzylmorpholine-3-carboxylic acid ) as precursors. Introduce the methyl group via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

- Step 2 : Carboxamide formation can be achieved via coupling reactions (e.g., EDC/HOBt-mediated amidation) with methylamine.

- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) and confirm purity >97% via LC-MS. Reference standards from catalogs like Kanto Reagents ensure reliable comparisons .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- Melting Point : Use differential scanning calorimetry (DSC) with calibration against known standards (e.g., 4-benzyl-2-morpholinecarboxylic acid hydrochloride, mp 244–245°C ).

- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and logP calculations via octanol-water partitioning.

- Spectroscopy : Assign NMR signals using 2D experiments (HSQC, HMBC) and compare to PubChem data for analogous carboxamides .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve metabolic stability?

- Methodology :

- Substituent Effects : Replace the benzyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance stability, as seen in trifluoromethyl-containing benzamides .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes and prioritize analogs with lower metabolic clearance.

- Validation : Synthesize top candidates and test in hepatocyte stability assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Batch Analysis : Compare impurity profiles (HPLC-MS) across studies. Even minor impurities (e.g., 0.1% by area) can skew bioactivity .

- Polymorphism Screening : Conduct X-ray crystallography to identify polymorphic forms, as polymorphism affects solubility and bioavailability .

- Dose-Response Reevaluation : Re-test activity under standardized conditions (e.g., fixed DMSO concentration, cell passage number) .

Q. How can researchers validate target engagement in cellular assays?

- Methodology :

- Chemical Proteomics : Use pull-down assays with biotinylated probes of the compound to identify binding proteins in lysates.

- SAR Studies : Correlate structural modifications (e.g., morpholine ring substitution) with activity loss/gain to confirm target relevance.

- Negative Controls : Include inactive enantiomers or scaffold-matched decoys to rule out off-target effects .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for dose-response studies?

- Methodology :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50.

- Outlier Handling : Use Grubbs’ test (α=0.05) to exclude outliers, ensuring reproducibility across replicates.

- Power Analysis : Predefine sample sizes (n≥3) to detect ≥20% effect size with 80% power .

Q. How should stability studies under varying pH conditions be structured?

- Methodology :

- Buffer Preparation : Use USP-compliant buffers (pH 1.2, 4.5, 6.8, 7.4) and incubate compound solutions (37°C, 24–72 hrs).

- Degradation Monitoring : Quantify parent compound loss via UPLC-PDA and identify degradation products with high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.